molecular formula C10H6N2O B1283047 4-Hydroxy-8-cyanoquinoline CAS No. 848128-91-6

4-Hydroxy-8-cyanoquinoline

Cat. No. B1283047
Key on ui cas rn: 848128-91-6
M. Wt: 170.17 g/mol
InChI Key: VFERFNFGHIWLEM-UHFFFAOYSA-N
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Patent
US08278442B2

Procedure details

4-Oxo-1,4-dihydroquinoline-8-carbonitrile (0.40 g, 0.24 mmol, WO2004/113303) and phosphorous oxychloride (10 mL) were heated to 100° C. for 1.5 h. Solvent removed in vacuo. EtOAc (50 mL) was added and organic phase washed with sat. aqueous Na2CO3 solution, brine (20 mL) and dried (MgSO4). Solvent removed in vacuo to give the title compound: RT=3.09 min; m/z (ES+)=189.0 [M+H]+.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:11]2[C:6](=[C:7]([C:12]#[N:13])[CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]=[CH:3]1.P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:2]1[C:11]2[C:6](=[C:7]([C:12]#[N:13])[CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
O=C1C=CNC2=C(C=CC=C12)C#N
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent removed in vacuo
ADDITION
Type
ADDITION
Details
EtOAc (50 mL) was added
WASH
Type
WASH
Details
organic phase washed with sat. aqueous Na2CO3 solution, brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=NC2=C(C=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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